4-({5-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)piperazine-1-carbaldehyde
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Overview
Description
4-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERAZINE-1-CARBALDEHYDE is a complex organic compound featuring a thiazole ring, a trifluoromethoxy phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERAZINE-1-CARBALDEHYDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s potential as a pharmacophore is investigated. Its structural features may interact with biological targets, making it a candidate for drug development.
Medicine
Medicinal applications include its use as a lead compound in the development of new therapeutic agents. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drugs .
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERAZINE-1-CARBALDEHYDE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances binding affinity and selectivity by increasing lipophilicity and electronic effects . The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Trifluoromethoxy Compounds: Trifluoromethyl ethers and related compounds are known for their stability and lipophilicity, making them valuable in drug design.
Uniqueness
The uniqueness of 4-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERAZINE-1-CARBALDEHYDE lies in its combination of a trifluoromethoxy group with a thiazole ring and a piperazine moiety. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C17H16F3N3O3S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carbonyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C17H16F3N3O3S/c1-11-14(16(25)23-8-6-22(10-24)7-9-23)21-15(27-11)12-2-4-13(5-3-12)26-17(18,19)20/h2-5,10H,6-9H2,1H3 |
InChI Key |
BZVVFACVHNRBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N3CCN(CC3)C=O |
Origin of Product |
United States |
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